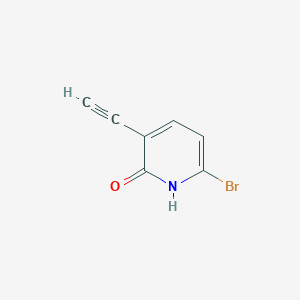
6-Bromo-3-ethynyl-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-ethynyl-2-hydroxypyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position, an ethynyl group at the 3rd position, and a hydroxyl group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethynyl-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-ethynyl-2-hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethynyl-2-hydroxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Coupling: Formation of biaryl or other coupled products through carbon-carbon bond formation.
Scientific Research Applications
6-Bromo-3-ethynyl-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethynyl-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Lacks the ethynyl group, leading to different reactivity and applications.
6-Bromo-2-hydroxypyridine:
3-Ethynyl-2-hydroxypyridine: Lacks the bromine atom, resulting in different chemical behavior and applications.
Uniqueness
6-Bromo-3-ethynyl-2-hydroxypyridine is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C7H4BrNO |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-4-6(8)9-7(5)10/h1,3-4H,(H,9,10) |
InChI Key |
VCTYUBQYCYARBB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/no-structure.png)


![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)






